molecular formula C12H12N2O2S B5883848 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5883848
M. Wt: 248.30 g/mol
InChI Key: XBTAPHRGKMYYOF-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a 2-ethylphenyl group attached to a diazinane ring, which is further substituted with a sulfanylidene group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired diazinane derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the diazinane ring, forming various degradation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in the binding process, as it can form covalent or non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:

    Methyl phenylacetate: This compound has a similar aromatic structure but lacks the diazinane ring and sulfanylidene group.

    1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds share the 2-ethylphenyl group but have different ring structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTAPHRGKMYYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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